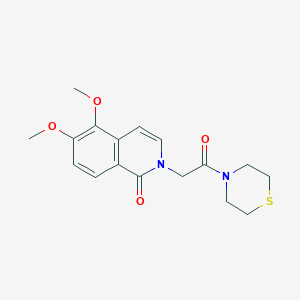

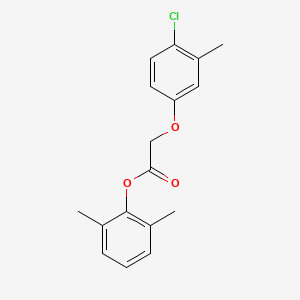

![molecular formula C18H15N3 B5507009 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5507009.png)

3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline

Übersicht

Beschreibung

The compound 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline is a notable subject of research due to its structural complexity and potential applications in various fields of chemistry and materials science. Research on this compound encompasses its synthesis, detailed molecular structure analysis, chemical reactions, and a comprehensive study of its physical and chemical properties.

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]quinoline derivatives often involves multi-component reactions, utilizing dimedone, 5-aminopyrazolone, and aromatic aldehydes in the presence of catalysts like H3PW12O40 to achieve regioselective synthesis. These methods offer good yield, short experimental times, and the use of low-cost catalysts, making them convenient for forming pharmacologically relevant pyrazolo[3,4-b]quinoline compounds (Zahedifar, Shojaei, & Sheibani, 2018).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]quinoline derivatives is typically characterized using techniques like FT-IR, 1H NMR, 13C NMR, UV–visible spectroscopy, and mass spectral analysis. These analyses help in understanding the compound's geometry, electronic properties, and hyperconjugative interactions, providing insights into their nonlinear optical behavior and thermodynamic properties (Fatma, Bishnoi, & Verma, 2015).

Chemical Reactions and Properties

Pyrazolo[3,4-b]quinoline derivatives undergo various chemical reactions, including acylation, alkylation, halogenation, and aminomethylation, leading to a wide array of products. These reactions are highly selective and can significantly influence the compound's pharmacological properties and its activity on bacterial serine/threonine protein kinases, showcasing their potential in developing novel antibacterial agents (Lapa, Bekker, Mirchink, Danilenko, & Preobrazhenskaya, 2013).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]quinoline derivatives, such as solvatochromism, acidochromism, solid state fluorescence, and electron transfer processes, have been extensively studied. These properties are crucial for their application in molecular logic switches and light-emitting devices, highlighting their versatility and potential in advanced material science (Uchacz, Szlachcic, Wojtasik, Mac, & Stadnicka, 2016).

Chemical Properties Analysis

The chemical properties, including the reactivity, synthesis routes, and the effects of substituents on the molecular structure and properties of pyrazolo[3,4-b]quinoline derivatives, have been explored. These studies provide a foundation for understanding the compound's behavior in various chemical environments and its suitability for specific applications (Khumalo, Maddila, Maddila, & Jonnalagadda, 2019).

Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Molecular Logic Switches

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline and its derivatives exhibit intriguing photophysical properties, making them candidates for molecular logic switches. The solvatochromism, solid-state fluorescence, and electron transfer processes of these compounds have been studied in detail. For example, 6-aryloamino derivatives of pyrazoloquinoline bind protons by the quinoline moiety, showing potential as multilevel logic gates based on pH-dependent fluorescence, which can be interpreted as binary on-off responses (Uchacz et al., 2016).

Fluorescence Quenching and Light-Emitting Devices

These derivatives are efficient organic fluorescent materials suitable for light-emitting devices. Their fluorescence remains stable in various solvents and conditions but is efficiently quenched in the presence of protic acid, a process that is reversible and crucial for potential applications in optoelectronics (Mu et al., 2010).

Optical Absorption and Spectroscopy

The optical absorption spectra of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline and its derivatives have been examined, revealing strong absorption bands in the range of 200-500 nm. The substitution of methyl groups by phenyl groups results in significant changes in the absorption spectra, attributed to pi --> pi* transitions, offering insights for spectroscopic analysis and material design (Gondek et al., 2004).

Electroluminescent and Photovoltaic Applications

Research has focused on the potential of these compounds in photovoltaic and electroluminescent applications. For instance, trifluoromethyl substituted derivatives exhibit fluorescence emissions due to photoinduced charge transfer processes, making them suitable for organic solar cells and OLED devices (Pokladko-Kowar et al., 2022).

Eigenschaften

IUPAC Name |

3,6-dimethyl-1-phenylpyrazolo[3,4-b]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3/c1-12-8-9-17-14(10-12)11-16-13(2)20-21(18(16)19-17)15-6-4-3-5-7-15/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUPUSUAROWBOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(N=C2C=C1)N(N=C3C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671108 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

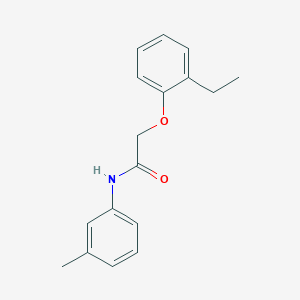

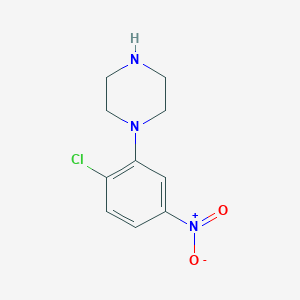

![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5506931.png)

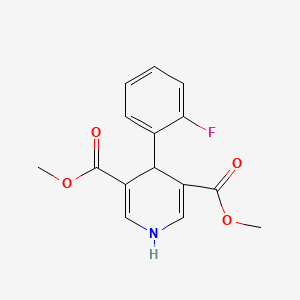

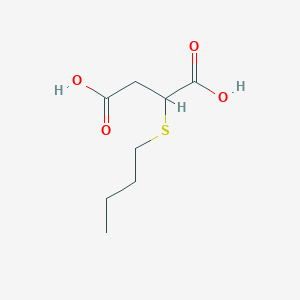

![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5506943.png)

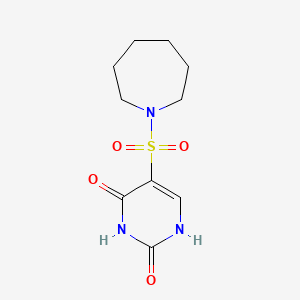

![2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5506952.png)

![4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506963.png)

![N-[3-(cyclohexylthio)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506972.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)

![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5506991.png)